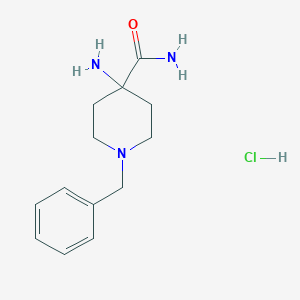

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl group, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-Amino-1-benzylpiperidine with a suitable carboxylating agent under controlled conditions. One common method involves the use of 4-Amino-1-benzylpiperidine and a carboxylating agent such as phosgene or triphosgene in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually at room temperature, to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Applications De Recherche Scientifique

Chemistry

Building Block for Organic Synthesis:

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for producing diverse derivatives used in research and industry .

Biology

Biochemical Probes:

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to modulate the activity of specific enzymes can provide insights into biochemical pathways and mechanisms, aiding in the understanding of various biological processes.

Antimicrobial Activity:

Recent studies have evaluated the antimicrobial properties of derivatives containing this compound. Some derivatives exhibited significant efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 6 µg/mL.

Medicine

Therapeutic Potential:

The compound is being explored for its therapeutic effects in treating neurological disorders. Research indicates that it may have neuroprotective properties by inhibiting enzymes such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are implicated in Alzheimer's disease.

Influenza Virus Inhibition:

Studies have shown that related compounds within the piperidine class can act as inhibitors of the influenza virus H1N1 by interfering with hemagglutinin fusion peptide interactions. This suggests potential applications in antiviral drug development .

Antimicrobial Study

In a study assessing the antimicrobial activity of synthesized conjugates containing this compound, certain derivatives demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Neuroprotective Research

Research involving cognitive decline models has shown that compounds derived from this compound can effectively inhibit AChE and BACE1, suggesting their potential utility in Alzheimer's disease management.

Mécanisme D'action

The mechanism of action of 4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . For example, it may inhibit protein kinase B (Akt), a key component in intracellular signaling pathways regulating growth and survival .

Comparaison Avec Des Composés Similaires

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

4-Amino-1-benzylpiperidine: A precursor in the synthesis of the carboxamide derivative.

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: A selective inhibitor of protein kinase B (Akt) with improved oral bioavailability.

1-Benzyl-4-piperidone: Another piperidine derivative used as a building block in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various fields .

Activité Biologique

4-Amino-1-benzylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H18N2O2·HCl. It belongs to the piperidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with an amino group and a carboxamide group, which contribute to its biochemical properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for medicinal chemistry research.

Research indicates that this compound may act as a biochemical probe to study enzyme interactions. Its structural characteristics suggest potential therapeutic applications in treating neurological disorders, although detailed studies are required to elucidate its specific mechanisms of action.

Biological Activity and Applications

The compound has shown promise in several biological contexts:

- Enzyme Interactions : Preliminary studies suggest that it may interact with various enzymes and receptors, which could be beneficial for drug development. However, specific literature on interaction studies involving this compound remains limited.

- Therapeutic Potential : Given its structural features, there is potential for developing it as a therapeutic agent targeting neurological disorders. Further research is necessary to clarify these interactions and their implications for drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the similarity indices of structurally related compounds:

| Compound Name | Similarity Index |

|---|---|

| 4-Benzylpiperidine | 0.90 |

| 4-Amino-1-benzylpiperidine | 0.87 |

| 1-Benzylpiperidine-4-carboxylic acid | 0.85 |

| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 0.84 |

| 1-Benzylpiperidine-2-carboxylic acid | 0.84 |

This table highlights the structural similarities that may influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored related compounds within the piperidine class:

- Inhibition Studies : A study on similar piperidine derivatives demonstrated their ability to inhibit protein kinase B (PKB) in cellular assays, indicating potential pathways for therapeutic intervention in cancer treatment .

- Metabolism and Bioavailability : Research has shown that compounds containing piperidine structures often undergo rapid metabolism in vivo, leading to low oral bioavailability. This presents challenges for their development as therapeutic agents but also highlights the need for structural modifications to enhance efficacy .

- Cytotoxicity Profiles : Investigations into related compounds have revealed varying degrees of cytotoxicity against different cell lines, suggesting that modifications in structure can significantly impact biological activity .

Propriétés

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTNVZRQTKHHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.